(2S)-2,3-dimethoxypropan-1-amine
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Overview
Description
(2S)-2,3-dimethoxypropan-1-amine is an organic compound with the molecular formula C5H13NO2 It is a chiral amine with two methoxy groups attached to the second and third carbon atoms of the propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-dimethoxypropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-glycidol.
Methoxylation: The hydroxyl groups of (S)-glycidol are converted to methoxy groups using methanol and an acid catalyst.
Amination: The resulting (2S)-2,3-dimethoxypropanol is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,3-dimethoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S)-2,3-dimethoxypropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2,3-dimethoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amine functionality play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2R)-2,3-dimethoxypropan-1-amine: The enantiomer of (2S)-2,3-dimethoxypropan-1-amine with similar chemical properties but different biological activity.
2,3-dimethoxypropane: Lacks the amine group, making it less reactive in certain chemical reactions.
2,3-dimethoxypropylamine: Similar structure but with different substitution patterns.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both methoxy and amine groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(2S)-2,3-dimethoxypropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-7-4-5(3-6)8-2/h5H,3-4,6H2,1-2H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSLJZMWPNMEGK-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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